4'-Nitroacetophenone
Overview
Description
P-nitroacetophenone appears as yellow prisms or bright yellow powder. (NTP, 1992)
4-nitroacetophenone is a member of the class of acetophenones that is acetophenone substituted at the para-position by a nitro group. It is a C-nitro compound and a member of acetophenones.
Scientific Research Applications
1. Application in Synthesis of Antibiotics
4-Nitroacetophenone is a significant intermediate in the manufacturing of broad-spectrum antibiotics, notably chloramphenicol. A study by Halstyan and Bushuiev (2021) focused on improving the synthesis process by investigating the catalytic oxidation of 4-nitroethylbenzene by ozone to produce 4-nitroacetophenone. Their research developed a new low-temperature synthesis method, achieving a high yield of 98.5% (Halstyan & Bushuiev, 2021).
2. Antioxidation and Life Extension in C. elegans
Run-Xia Han (2018) discovered that 2-Bromo-4'-nitroacetophenone, a compound related to 4'-nitroacetophenone, has antioxidative properties and can extend the lifespan of C. elegans, a model organism. This finding suggests potential applications in understanding aging and developing antioxidants (Han, 2018).
3. Hydrogen Absorbent and Corrosion Inhibitor Analysis
4. Waste Resource Recovery in Synthesis
Ji Ming-zhon (2005) presented a method for recycling waste produced during the synthesis of 4-Nitroacetophenone, demonstrating its economic value and environmental significance (Ming-zhon, 2005).
5. Optimization in Selective Partial Hydrogenations
Hawkins and Makowski (2001) optimized the hydrogenation of 4-nitroacetophenone for selective reduction, contributing to the understanding of hydrogenation processes in multifunctional molecules (Hawkins & Makowski, 2001).
6. Understanding Toxic Effects in Methanogenic Systems
A study by Podeh, Bhattacharya, and Qu (1995) explored the toxic effects of nitrophenols, like 4-nitroacetophenone, on acetate-utilizing methanogenic systems, providing insights into the environmental impact of these compounds (Podeh, Bhattacharya, & Qu, 1995).
Mechanism of Action
Target of Action
4’-Nitroacetophenone primarily targets Ruthenium (Ru) nanoparticles supported on different crystalline TiO2 phases (anatase and rutile) . These nanoparticles play a crucial role in the catalytic performance for the selective reduction of 4-nitroacetophenone .
Mode of Action
The mode of action of 4’-Nitroacetophenone involves the activation of H2 on the Ru nanoparticles at atmospheric pressure and the strong interaction of nitro groups with the support surface . This interaction leads to the selective reduction of 4-nitroacetophenone to 4-aminoacetophenone .
Biochemical Pathways
The biochemical pathway of 4’-Nitroacetophenone involves the reduction of the compound to 4-aminoacetophenone . The Ru nanoparticles supported on different crystalline TiO2 phases result in different reaction pathways for 4-nitroacetophenone . The anatase phase allows the highly selective conversion of 4-nitroacetophenone to 4-aminophenone .
Pharmacokinetics
The compound’s molecular weight of 1651461 may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of 4’-Nitroacetophenone is the selective reduction of the compound to 4-aminoacetophenone . This conversion is highly selective, with a selectivity of 99.9% achieved over 2.7 wt% Ru/TiO2 (anatase) catalyst .
Action Environment
The action of 4’-Nitroacetophenone is influenced by environmental factors such as temperature and pressure . The compound exhibits excellent catalytic performance for selective reduction at normal temperature and atmospheric hydrogen pressure
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4’-Nitroacetophenone has been shown to interact with various biomolecules in biochemical reactions. For instance, it has been used to create a novel chemical molecule called 4-nitroacetophenone thiosemicarbazone (4-NAPTSc) which has shown potential cytotoxicity against the lung cancer cell line A549 .
Cellular Effects
In cellular processes, 4’-Nitroacetophenone has been observed to have significant effects. The compound 4-NAPTSc, derived from 4’-Nitroacetophenone, has shown to have an IC50 of 2.93 μg/mL against the A549 lung cancer cells . This suggests that 4’-Nitroacetophenone may have a role in influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 4’-Nitroacetophenone exerts its effects through its interactions with biomolecules. The compound 4-NAPTSc, derived from 4’-Nitroacetophenone, has been found to bind with the targeted proteins’ amino acid residues . This binding interaction could potentially lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
Over time, the effects of 4’-Nitroacetophenone can change in laboratory settings. For instance, it has been observed that when the dosage of 4-NAPTSc is increased from 5 to 15 μg/mL along with time, the cell viability falls . This suggests that 4’-Nitroacetophenone may have long-term effects on cellular function.
Properties
IUPAC Name |
1-(4-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYGPGKTNQNXMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Record name | P-NITROACETOPHENONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025724 | |
Record name | 4-Nitroacetophenone | |
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Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitroacetophenone appears as yellow prisms or bright yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Yellow chips or crystals; [Alfa Aesar MSDS] | |
Record name | P-NITROACETOPHENONE | |
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Record name | 4-Nitroacetophenone | |
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Boiling Point |
396 °F at 760 mmHg (NTP, 1992) | |
Record name | P-NITROACETOPHENONE | |
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Vapor Pressure |
0.0024 [mmHg] | |
Record name | 4-Nitroacetophenone | |
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CAS No. |
100-19-6 | |
Record name | P-NITROACETOPHENONE | |
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Record name | p-Nitroacetophenone | |
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Record name | 4-Nitroacetophenone | |
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Record name | p-Nitroacetophenone | |
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Record name | 4-Nitroacetophenone | |
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Record name | 4'-nitroacetophenone | |
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Record name | P-NITROACETOPHENONE | |
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Melting Point |
176 to 180 °F (NTP, 1992) | |
Record name | P-NITROACETOPHENONE | |
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URL | https://cameochemicals.noaa.gov/chemical/20747 | |
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Retrosynthesis Analysis
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